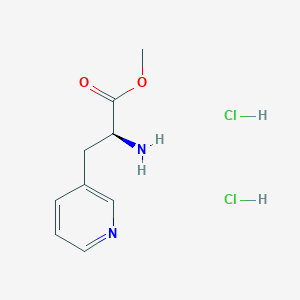
(2-Amino-5-iodo-3-methylphenyl)methanol
Descripción general
Descripción
(2-Amino-5-iodo-3-methylphenyl)methanol: is an organic compound with the molecular formula C8H10INO It is characterized by the presence of an amino group (-NH2), an iodine atom, a methyl group (-CH3), and a hydroxyl group (-OH) attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
From 2-Amino-5-iodo-3-methylbenzaldehyde:
Reduction Reaction: The aldehyde group in 2-Amino-5-iodo-3-methylbenzaldehyde can be reduced to an alcohol group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Reaction Conditions: The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at room temperature or slightly elevated temperatures.
-
From 2-Amino-5-iodo-3-methylbenzoic acid:
Reduction Reaction: The carboxylic acid group in 2-Amino-5-iodo-3-methylbenzoic acid can be reduced to an alcohol group using reducing agents like borane-tetrahydrofuran complex (BH3-THF) or diborane (B2H6).
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, at low temperatures.
Industrial Production Methods:
Industrial production methods for (2-Amino-5-iodo-3-methylphenyl)methanol typically involve large-scale reduction reactions using efficient and cost-effective reducing agents. The choice of reducing agent and reaction conditions may vary depending on the availability of raw materials and the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
-
Oxidation:
Reagents and Conditions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the alcohol group to a carboxylic acid.
Major Products: 2-Amino-5-iodo-3-methylbenzoic acid.
-
Reduction:
Reagents and Conditions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the aldehyde or carboxylic acid precursors to the alcohol.
Major Products: (2-Amino-5-iodo-3-methylphenyl)methanol.
-
Substitution:
Reagents and Conditions: Nucleophilic substitution reactions can occur at the iodine atom using nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN).
Major Products: Substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: (2-Amino-5-iodo-3-methylphenyl)methanol can be used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound can be used in biochemical studies to investigate the effects of iodine and amino groups on biological systems.
Medicine:
Drug Development: Due to its unique structure, this compound may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (2-Amino-5-iodo-3-methylphenyl)methanol depends on its interaction with molecular targets in biological systems. The amino group can form hydrogen bonds with proteins or enzymes, potentially altering their activity. The iodine atom may participate in halogen bonding, influencing the compound’s binding affinity to specific targets. The hydroxyl group can also engage in hydrogen bonding, affecting the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
2-Amino-3-methylbenzyl alcohol: Lacks the iodine atom, resulting in different chemical properties and reactivity.
2-Amino-5-chloro-3-methylbenzyl alcohol:
2-Amino-5-bromo-3-methylbenzyl alcohol: Contains a bromine atom, which may exhibit different reactivity compared to the iodine-containing compound.
Uniqueness:
- The presence of the iodine atom in (2-Amino-5-iodo-3-methylphenyl)methanol imparts unique chemical properties, such as increased molecular weight and potential for halogen bonding, which can influence its reactivity and interactions with biological targets.
Propiedades
IUPAC Name |
(2-amino-5-iodo-3-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10INO/c1-5-2-7(9)3-6(4-11)8(5)10/h2-3,11H,4,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPACMJLLKVTZDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)CO)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1373093.png)
![1H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B1373094.png)

![ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate](/img/structure/B1373096.png)

![Ethyl 4-[(azidoacetyl)amino]benzoate](/img/structure/B1373101.png)

![7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1373106.png)

![2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1373111.png)
![2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1373112.png)



